2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group, a tert-butyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol.
Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring.
Final Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the oxadiazole derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield azido, cyano, or other substituted derivatives .
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural features allow it to be used in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: It may find use in the development of new catalysts or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is unique due to its combination of a bromo-substituted phenoxy group, a tert-butyl group, and an oxadiazole ring.
Properties
Molecular Formula |
C25H30BrN3O4 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H30BrN3O4/c1-16(2)29(14-22-27-24(28-33-22)17-7-10-19(31-6)11-8-17)23(30)15-32-21-12-9-18(13-20(21)26)25(3,4)5/h7-13,16H,14-15H2,1-6H3 |
InChI Key |
SVVHELRFMBHBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)COC3=C(C=C(C=C3)C(C)(C)C)Br |
Origin of Product |
United States |
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